1,1-Dioxidotetrahydrothiophen-3-yl diphenyl phosphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
11-DIOXO-1LAMBDA6-THIOLAN-3-YL DIPHENYL PHOSPHATE is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by the presence of a thiolane ring with a dioxo substitution and a diphenyl phosphate group, making it an interesting subject for research in chemistry, biology, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 11-DIOXO-1LAMBDA6-THIOLAN-3-YL DIPHENYL PHOSPHATE typically involves the reaction of thiolane derivatives with diphenyl phosphate under controlled conditions. The reaction conditions often include the use of specific catalysts and solvents to facilitate the formation of the desired product. The exact synthetic route may vary depending on the desired purity and yield of the compound.
Industrial Production Methods
In an industrial setting, the production of 11-DIOXO-1LAMBDA6-THIOLAN-3-YL DIPHENYL PHOSPHATE may involve large-scale chemical reactors and continuous flow processes to ensure consistent quality and high yield. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the compound in its pure form.
Analyse Chemischer Reaktionen
Types of Reactions
11-DIOXO-1LAMBDA6-THIOLAN-3-YL DIPHENYL PHOSPHATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state derivatives.
Reduction: Reduction reactions can convert the compound into lower oxidation state forms.
Substitution: The thiolane ring and diphenyl phosphate group can participate in substitution reactions with other chemical species.
Common Reagents and Conditions
Common reagents used in the reactions of 11-DIOXO-1LAMBDA6-THIOLAN-3-YL DIPHENYL PHOSPHATE include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized based on the desired reaction pathway.
Major Products
The major products formed from the reactions of 11-DIOXO-1LAMBDA6-THIOLAN-3-YL DIPHENYL PHOSPHATE depend on the specific reaction conditions and reagents used. For example, oxidation may yield higher oxidation state derivatives, while substitution reactions can produce a variety of substituted thiolane and phosphate compounds.
Wissenschaftliche Forschungsanwendungen
11-DIOXO-1LAMBDA6-THIOLAN-3-YL DIPHENYL PHOSPHATE has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 11-DIOXO-1LAMBDA6-THIOLAN-3-YL DIPHENYL PHOSPHATE involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-(1,1-Dioxo-1lambda6-thiolan-3-yl)-3-(propan-2-yl)-1H-pyrazole-4-carboxylic acid
- N-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-methylsulfamoyl chloride
- 2-(1,1-dioxo-1lambda6-thiolan-3-yl)acetic acid
Uniqueness
11-DIOXO-1LAMBDA6-THIOLAN-3-YL DIPHENYL PHOSPHATE stands out due to its unique combination of a thiolane ring with a dioxo substitution and a diphenyl phosphate group. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Eigenschaften
Molekularformel |
C16H17O6PS |
---|---|
Molekulargewicht |
368.3 g/mol |
IUPAC-Name |
(1,1-dioxothiolan-3-yl) diphenyl phosphate |
InChI |
InChI=1S/C16H17O6PS/c17-23(20-14-7-3-1-4-8-14,21-15-9-5-2-6-10-15)22-16-11-12-24(18,19)13-16/h1-10,16H,11-13H2 |
InChI-Schlüssel |
DPFVSVOPPSKBDO-UHFFFAOYSA-N |
Kanonische SMILES |
C1CS(=O)(=O)CC1OP(=O)(OC2=CC=CC=C2)OC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.